An In-Depth Technical Guide to 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione, a bifunctional organic molecule, stands as a pivotal building block in modern synthetic chemistry. Integrating the classic phthalimide protective group with a reactive benzylic bromide, this compound offers a unique combination of stability and reactivity. Its structure is foundational for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The isoindoline-1,3-dione (phthalimide) scaffold is a well-established pharmacophore present in numerous biologically active compounds, known for its ability to enhance in vivo membrane transport.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full synthetic potential.
Chemical Identity and Physicochemical Properties
Correctly identifying the compound and understanding its basic physical properties are the first steps in its successful application. The compound is categorized as a substituted aromatic amide and an organobromine compound.[3]
Table 1: Nomenclature and Chemical Identifiers [4]
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[2-(bromomethyl)phenyl]isoindole-1,3-dione |
| CAS Number | 57365-06-7 |
| Molecular Formula | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 316.15 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O |
| InChI Key | NRIHZIKJFGRZGX-UHFFFAOYSA-N |
| Synonyms | N-(2'-bromomethylphenyl)phthalimide, 2-Phthalimidobenzyl bromide |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Off-white solid/powder | [5] (by analogy) |
| Melting Point | 356.0(3) K (82.85 °C) for the related C10H8BrNO2 | [6] |
| Solubility | Soluble in many organic solvents (e.g., DMF, CH₂Cl₂). | [7] (by analogy) |
| Predicted XLogP3 | 3.0 |[4] |
Spectroscopic Characterization
Structural elucidation is confirmed through standard spectroscopic methods. While specific spectra for this exact compound are proprietary, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalimide and phenyl rings, typically in the range of 7.2-8.0 ppm. A characteristic singlet for the methylene protons (-CH₂Br) would appear further downfield than a typical benzylic proton due to the deshielding effect of the adjacent bromine atom, likely in the 4.5-5.0 ppm range.
-
¹³C NMR: The carbon NMR would feature signals for the two distinct carbonyl carbons of the imide group around 167-168 ppm.[8] Aromatic carbons would resonate in the 123-140 ppm region. The methylene carbon (-CH₂Br) signal is expected to be observed in the aliphatic region, typically around 30-35 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong carbonyl (C=O) stretching bands characteristic of the imide functionality, typically appearing as two distinct peaks around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).[8][9] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).[4]
Synthesis and Mechanistic Insights
The synthesis of 2-(2-(bromomethyl)phenyl)isoindoline-1,3-dione is most efficiently achieved via the principles of the Gabriel synthesis, a robust method for forming primary amines from alkyl halides.[10] In this case, the phthalimide anion acts as a nucleophile.
Proposed Synthetic Pathway
The primary route involves a nucleophilic substitution reaction between potassium phthalimide and 1,2-bis(bromomethyl)benzene. The phthalimide anion selectively attacks one of the benzylic carbons, displacing a bromide ion. The use of a slight excess of the di-bromide starting material can help minimize the formation of the di-substituted byproduct.
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Experimental Protocol: Synthesis
Causality: This protocol leverages the high nucleophilicity of the phthalimide anion and the excellent leaving group ability of bromide in a polar aprotic solvent (DMF) to favor the SN2 mechanism and ensure a good reaction rate.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition: Add a solution of 1,2-bis(bromomethyl)benzene (1.1 equiv.) in DMF dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phthalimide is consumed.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker of cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product. Dry the final product under vacuum.
Reactivity and Synthetic Utility
The synthetic power of this molecule lies in its two distinct functional domains: the reactive benzylic bromide and the stable phthalimide group.
Reactivity of the Benzylic Bromide
The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution.[11][12] Its reactivity is enhanced by the adjacent phenyl ring, which stabilizes the transition state of an Sₙ2 reaction. This makes the compound an excellent reagent for introducing the "2-phthalimidobenzyl" moiety onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
The Phthalimide as a Protecting Group
The phthalimide group serves as a robust protecting group for a primary amine. This protection is stable to a wide range of reaction conditions. Crucially, it can be removed under specific conditions to unmask the primary amine, making the title compound a key intermediate for synthesizing 2-(aminomethyl)benzyl-substituted molecules.
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// Edges start -> path1 [label="+ Nucleophile (Nu⁻)"]; path1 -> product1; product1 -> path2 [label="e.g., Hydrazine (N₂H₄)"]; path2 -> product2; } enddot Caption: Key reaction pathways for the title compound.
Experimental Protocol: Phthalimide Deprotection (Hydrazinolysis)
Causality: The Ing-Manske procedure using hydrazine hydrate is the most common method for cleaving the phthalimide group.[13] Hydrazine attacks the carbonyl centers of the imide, leading to the formation of a stable five-membered phthalhydrazide ring, which precipitates from solution, driving the reaction to completion.
-
Dissolution: Dissolve the phthalimide-protected compound (1.0 equiv.) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equiv.) to the solution.
-
Reflux: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-3 hours, often indicated by the formation of a dense white precipitate (phthalhydrazide).
-
Acidification: Cool the reaction mixture and acidify with aqueous HCl. This protonates the desired amine, making it soluble in the aqueous phase, and ensures complete precipitation of the phthalhydrazide byproduct.
-
Filtration: Filter the mixture to remove the solid phthalhydrazide.
-
Basification & Extraction: Make the filtrate basic (pH > 10) with a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the amine salt. Extract the liberated primary amine into an organic solvent like dichloromethane.
-
Isolation: Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the final amine product.[13]
Applications in Research and Development
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities including anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[2][14][15]
-
Drug Discovery: This compound serves as a key intermediate for synthesizing novel therapeutic agents. By reacting it with various nucleophilic pharmacophores and subsequently deprotecting the amine, chemists can create libraries of compounds for screening. For example, derivatives have been investigated as potential treatments for Alzheimer's disease by targeting AChE.[15][16]
-
Linker Chemistry: The molecule can be used to create linkers in more complex systems, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug Conjugates (ADCs), where precise spacing and functionality are critical.
-
Materials Science: The rigid, planar phthalimide group can be incorporated into polymers or organic materials to influence their thermal, electronic, or photophysical properties.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous nature. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Some suppliers recommend cold-chain transportation.[3]
Conclusion
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a versatile and valuable synthetic intermediate. Its dual functionality allows for the strategic introduction of a protected aminobenzyl group into a wide range of molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to safely and effectively utilize this compound in the synthesis of novel molecules for drug discovery, materials science, and beyond.
References
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Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. DARU Journal of Pharmaceutical Sciences, 29(2), 359-370. Available from: [Link]
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Bâcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Available from: [Link]
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ResearchGate. (n.d.). Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. ResearchGate. Available from: [Link]
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Gorgis, A. S., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4334. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. Available from: [Link]
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Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6263. Available from: [Link]
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Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Sun, X.-Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2832. Available from: [Link]
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. Available from: [Link]
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